molecular formula C26H22N2O4 B12162443 3-hydroxy-4-(phenylcarbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(phenylcarbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12162443
M. Wt: 426.5 g/mol
InChI Key: SKCPUTFAPNHQOB-ZNTNEXAZSA-N
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Description

4-benzoyl-3-hydroxy-5-[3-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a hydroxy group, and a pyrrol-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-5-[3-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of the benzoyl and hydroxy groups. Common reagents used in these reactions include benzoyl chloride, hydroxybenzaldehyde, and pyridine derivatives. The reaction conditions often involve the use of catalysts such as Lewis acids and bases, as well as solvents like dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-3-hydroxy-5-[3-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the benzoyl group yields a benzyl group.

Scientific Research Applications

4-benzoyl-3-hydroxy-5-[3-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-5-[3-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad range of biological activities.

    Indole derivatives: Widely studied for their diverse pharmacological properties.

    Imidazole derivatives: Important in the development of new drugs due to their chemical and biological properties.

Uniqueness

4-benzoyl-3-hydroxy-5-[3-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-prop-2-enoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H22N2O4/c1-2-14-32-21-12-6-11-20(15-21)23-22(24(29)19-9-4-3-5-10-19)25(30)26(31)28(23)17-18-8-7-13-27-16-18/h2-13,15-16,23,29H,1,14,17H2/b24-22+

InChI Key

SKCPUTFAPNHQOB-ZNTNEXAZSA-N

Isomeric SMILES

C=CCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CC4=CN=CC=C4

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC4=CN=CC=C4

Origin of Product

United States

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